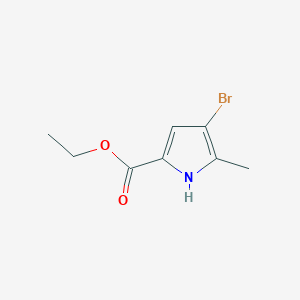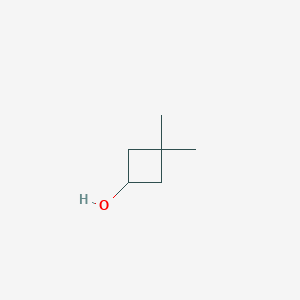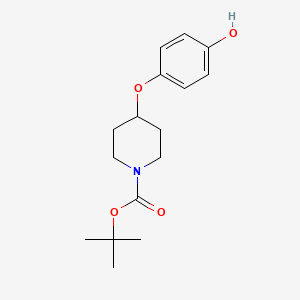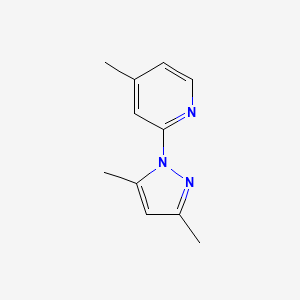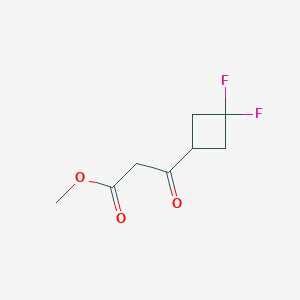![molecular formula C11H12ClNOS B1457110 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol CAS No. 954127-39-0](/img/structure/B1457110.png)
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Improved Access to Functional Materials
Benzo[1,2-d;4,5-d']bis[1,3]dithioles are significant for creating functional materials like fluorescent dyes, conjugated polymers, and stable trityl radicals. The synthesis pathway involves tert-butyl aryl sulfides, typically demanding harsh conditions and yielding low. A novel, odorless method using S-tert-butyl isothiouronium bromide as a substitute for tert-butyl thiol has been developed, enhancing yields and environmental compliance. This advancement is crucial for accessing a variety of functional materials efficiently (Kopp, Schiemann, & Fleck, 2020).
Biological Activity and Applications
Antimicrobial Properties and Novel Compounds
A series of compounds including tert-butyl carbazate were synthesized, leading to the discovery of 5-tert-butoxy-4H-1,2,4-triazole-3-thiol and other derivatives. These compounds have been characterized for their antimicrobial activity. This research adds valuable insights into the synthesis and potential biological applications of tert-butyl-related compounds (Ghoneim & Mohamed, 2013).
Chemical Synthesis and Physical Properties
The study focused on synthesizing 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols and analyzing their physical and chemical properties. These compounds, being odorless, insoluble in water, and soluble in organic solvents, are interesting candidates for further study, including their potential biological activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Advanced Materials and Chemical Structures
Functionalized Oxazoles for Biomedical Use
A protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. These functionalized oxazoles exhibit biological activity, including anticancer properties, highlighting their potential in medicinal chemistry and material science (Cao et al., 2020).
Antimicrobial Quaternary Ammonium Salts
Novel quaternary ammonium salts (QAS) derivatives, including benzo[d]oxazole-2-thiol substituted ones, showed potent antimicrobial effects against common pathogens and low cytotoxicity against human cell lines. Their antimicrobial mechanism is hypothesized to involve the fixing of QAS on cell wall surfaces, leading to bacterial cytoplasm release. This opens avenues for designing antimicrobial agents in clinical and agricultural applications (Xie et al., 2017).
Direcciones Futuras
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring the potential applications of 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol in these areas.
Mecanismo De Acción
Target of Action
The tert-butylthiol group is an organosulfur compound, which is often used as a flavoring agent .
Mode of Action
Benzoxazoles often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Benzoxazoles have been found to interfere with a variety of cellular processes, including cell division and protein synthesis .
Result of Action
Given the biological activities associated with benzoxazoles, it could potentially have cytotoxic effects .
Action Environment
The action of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by oxidative conditions, which could lead to the formation of sulfones or sulfoxides .
Análisis Bioquímico
Biochemical Properties
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its thiol group, which can form covalent bonds with the active sites of these enzymes. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and receptors. The thiol group of the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein conformation and function. This can result in either the inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .
Propiedades
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJSXGIQCRPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


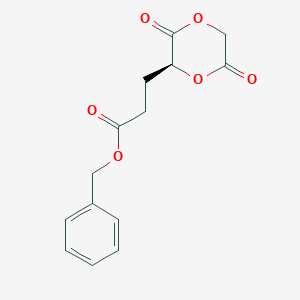
![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)
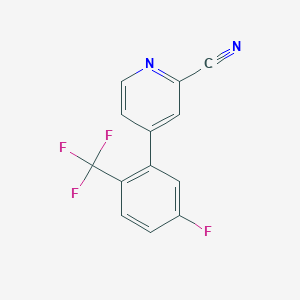
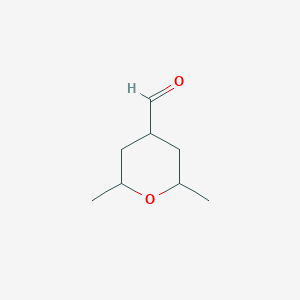

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
